FLT3-ITD-Selective Cytotoxicity
Wu-5 selectively inhibits the viability of FLT3-ITD-positive AML cell lines while sparing FLT3-ITD-negative lines. In contrast to FLT3 kinase inhibitors such as crenolanib, which lose potency against acquired resistance mutations, Wu-5 retains activity against crenolanib-resistant MV4-11R cells (IC₅₀ = 8.386 µM vs. 3.794 µM for parental MV4-11). [1] This represents a fundamentally different mechanism: Wu-5 degrades the FLT3-ITD protein itself rather than inhibiting kinase activity, thereby bypassing kinase domain resistance mutations. [2]
| Evidence Dimension | Cell viability IC₅₀ in FLT3-ITD-positive AML lines vs. wild-type |
|---|---|
| Target Compound Data | MV4-11 (FLT3-ITD): IC₅₀ = 3.794 µM; Molm13 (FLT3-ITD): IC₅₀ = 5.056 µM; MV4-11R (crenolanib-resistant FLT3-ITD): IC₅₀ = 8.386 µM; U937 (FLT3-WT): no significant inhibition at 10 µM; HL60 (FLT3-WT): no significant inhibition at 10 µM |
| Comparator Or Baseline | Crenolanib: MV4-11 IC₅₀ = 0.0015 µM (highly potent against sensitive cells); MV4-11R: crenolanib efficacy substantially reduced (resistant line selected with 3–20 nM crenolanib). Normal bone marrow mononuclear cells: Wu-5 showed minimal toxicity. |
| Quantified Difference | Wu-5 shows ~2.2-fold selectivity window between sensitive MV4-11 and resistant MV4-11R; crenolanib shows >1000-fold loss of potency in the same resistant model. Wu-5 shows >2.6-fold selectivity window between FLT3-ITD-positive MV4-11 and FLT3-WT U937/HL60 cells. |
| Conditions | Trypan blue exclusion assay and CCK-8 assay; 24 h treatment; MV4-11, Molm13, MV4-11R, U937, HL60 cell lines. |
Why This Matters
For researchers studying FLT3 inhibitor resistance, Wu-5 is the only commercially available USP10 inhibitor with quantitatively demonstrated retained activity against a crenolanib-resistant AML line, making it an essential tool for resistance-overcoming studies.
- [1] Yu M, Fang Z, Wang W, Zhang Y, Bu Z, Liu J, et al. Wu-5, a novel USP10 inhibitor, enhances crenolanib-induced FLT3-ITD-positive AML cell death via inhibiting FLT3 and AMPK pathways. Acta Pharmacol Sin. 2021;42(4):604–612. View Source
- [2] Yu M, Fang Z, Wang W, Zhang Y, Bu Z, Liu J, et al. Wu-5, a novel USP10 inhibitor, enhances crenolanib-induced FLT3-ITD-positive AML cell death via inhibiting FLT3 and AMPK pathways. Acta Pharmacol Sin. 2021;42(4):604–612. View Source
